5-Cyano-6-methoxy-4-methylpicolinic acid
Description
5-Cyano-6-methoxy-4-methylpicolinic acid is a pyridine derivative featuring a carboxylic acid group at the 2-position, with additional substituents at the 4-, 5-, and 6-positions: a methyl group (4-), a cyano group (5-), and a methoxy group (6-). These functional groups confer distinct electronic and steric properties to the molecule. The cyano group is strongly electron-withdrawing, the methoxy group is electron-donating via resonance, and the methyl group provides steric bulk and weak electron donation.
Properties
CAS No. |
1346576-28-0 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-cyano-6-methoxy-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-5-3-7(9(12)13)11-8(14-2)6(5)4-10/h3H,1-2H3,(H,12,13) |
InChI Key |
JBWKQLUTIXAWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
The table below compares key structural features of 5-cyano-6-methoxy-4-methylpicolinic acid with analogs from the provided evidence:
*Isonicotinic acid has the carboxylic acid at the 4-position of pyridine, unlike picolinic acid (2-position).
Key Observations:
- Ring Systems : Unlike pyrimidine-based analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ), pyridine derivatives like the target compound exhibit different aromaticity and electronic effects, influencing reactivity and interaction with biological targets.
- Substituent Effects: Cyano vs. Methoxy vs. Methyl: The methoxy group at position 6 (target compound) introduces steric hindrance and moderate electron donation, contrasting with the methyl group in 4-chloro-5-methylpicolinic acid . Positional Isomerism: 3-Cyano-5-methoxyisonicotinic acid has a carboxylic acid at the 4-position (isonicotinic acid scaffold), reducing its metal-chelating capacity compared to picolinic acid derivatives.
Physicochemical Properties
- Acidity: The electron-withdrawing cyano group at position 5 likely increases the acidity of the carboxylic acid group compared to methyl- or chloro-substituted analogs (e.g., 4-chloro-5-methylpicolinic acid ).
- Solubility: The methoxy group improves solubility in polar organic solvents, while the methyl and cyano groups reduce water solubility. This contrasts with sulfonamide derivatives (e.g., compound 7 ), which are more hydrophilic due to sulfonamide’s hydrogen-bonding capacity.
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